德尔托芬 I

描述

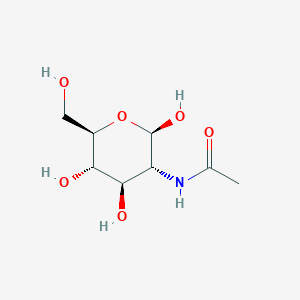

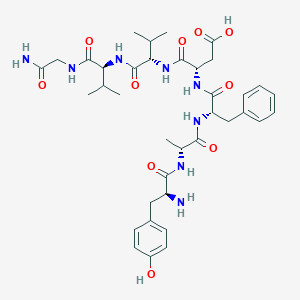

德尔托芬C: 是一种天然存在的、外源性的七肽类阿片类药物。它以对δ-阿片受体的高亲和力和选择性而闻名。 这种化合物存在于某些青蛙物种的皮肤中,特别是属于叶蛙属(Phyllomedusa)的青蛙 . 德尔托芬C的氨基酸序列为Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 .

科学研究应用

作用机制

德尔托芬C通过作为δ-阿片受体强效、高度特异性的激动剂而发挥其作用。 与该受体结合后,德尔托芬C激活G蛋白偶联信号通路,导致腺苷酸环化酶抑制,环AMP(cAMP)水平降低 . 这会导致神经递质释放的调节和疼痛信号的减少 .

安全和危害

When handling Deltorphin I, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Deltorphin I possesses very high affinity and selectivity as an agonist for the δ-opioid receptor . This interaction with the δ-opioid receptor is key to its role in biochemical reactions .

Cellular Effects

Due to its high affinity and selectivity for the δ-opioid receptor, Deltorphin I produces centrally-mediated analgesic effects in animals even when administered peripherally . This suggests that it has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Deltorphin I involves its binding interactions with the δ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In terms of stability, Deltorphin I is enzymatically stable . Over time, it maintains its high affinity and selectivity for the δ-opioid receptor

Dosage Effects in Animal Models

The effects of Deltorphin I vary with different dosages in animal models . It has been shown to produce centrally-mediated analgesic effects in animals even when administered peripherally

Metabolic Pathways

It is known to interact with the δ-opioid receptor

Transport and Distribution

Deltorphin I has an unusually high blood-brain-barrier penetration rate , suggesting that it is efficiently transported and distributed within cells and tissues

Subcellular Localization

It is known to have a high affinity for the δ-opioid receptor , suggesting that it may be localized to areas of the cell where these receptors are present

准备方法

合成路线和反应条件: : 德尔托芬C可以通过固相肽合成(SPPS)合成。该方法包括将受保护的氨基酸按顺序添加到连接到固体树脂上的生长肽链中。 反应条件通常包括使用偶联试剂,如N,N'-二异丙基碳二亚胺(DIC),以及活化剂,如1-羟基苯并三唑(HOBt),以促进肽键形成 .

工业生产方法: : 德尔托芬C的工业生产涉及大规模SPPS,然后使用高效液相色谱(HPLC)进行纯化。 纯化的肽然后进行冷冻干燥,以获得最终产品 .

化学反应分析

反应类型: : 德尔托芬C会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件

氧化: 氧化剂如过氧化氢(H2O2)或高锰酸钾(KMnO4)可用于氧化德尔托芬C中的特定氨基酸残基。

还原: 还原剂如二硫苏糖醇(DTT)或三(2-羧乙基)膦(TCEP)可用于还原肽中的二硫键。

主要产物: : 从这些反应中形成的主要产物取决于所涉及的特定氨基酸残基。 例如,蛋氨酸残基的氧化会导致甲硫氨酸亚砜的形成 .

相似化合物的比较

属性

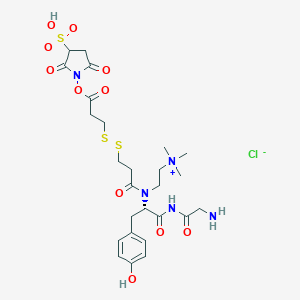

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAORFIPPWIGPG-QXYJMILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153692 | |

| Record name | Deltorphin I, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122752-15-2 | |

| Record name | Deltorphin I, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。